Carbo methoxycubanecarboxylic acid

Description

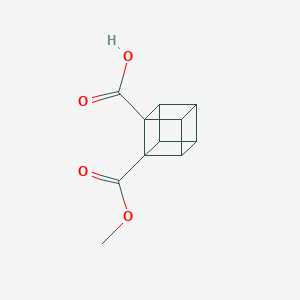

Carbo methoxycubanecarboxylic acid, systematically named 4-(methoxycarbonyl)cubane-1-carboxylic acid (CAS 24539-28-4), is a highly strained polycyclic compound featuring a cubane core. The cubane framework consists of eight carbon atoms arranged in a cube-like structure, with two functional groups: a methoxycarbonyl (-COOCH₃) and a carboxylic acid (-COOH) substituent . Its molecular formula is C₁₁H₁₀O₄, with a molecular weight of 206.19 g/mol .

The compound’s rigid cubane architecture imparts unique steric and electronic properties, making it valuable in materials science and pharmaceutical research. However, its high ring strain and reactivity necessitate careful handling, as indicated by its hazard warnings (H315, H319, H335: skin/eye irritation and respiratory irritation) .

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

2-methoxycarbonylcubane-1-carboxylic acid |

InChI |

InChI=1S/C11H10O4/c1-15-9(14)11-6-3-2-4(6)10(11,8(12)13)5(2)7(3)11/h2-7H,1H3,(H,12,13) |

InChI Key |

SLCBZMHPTMINJN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C12C3C4C1C5C4C3C25C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbo methoxycubanecarboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. One common method involves the functionalization of cubane with carboxyl and methoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of carbo methoxycubanecarboxylic acid is less common due to the complexity and cost associated with its synthesis. advancements in synthetic chemistry and catalysis may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Carbo methoxycubanecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxyl group to other functional groups, such as alcohols or aldehydes.

Substitution: The cubane structure allows for various substitution reactions, where different functional groups can replace the existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Carbo methoxycubanecarboxylic acid has several applications in scientific research:

Chemistry: The unique cubane structure makes it a valuable compound for studying strained ring systems and their reactivity.

Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

Industry: The compound’s unique properties may find applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of carbo methoxycubanecarboxylic acid involves its interaction with various molecular targets and pathways. The cubane structure allows for unique binding interactions with enzymes and receptors, potentially leading to novel biological activities. The exact pathways and targets are still under investigation, but the compound’s unique geometry plays a crucial role in its effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between carbo methoxycubanecarboxylic acid and analogous polycyclic carboxylic acid derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 4-(Methoxycarbonyl)cubane-1-carboxylic acid (Target) | C₁₁H₁₀O₄ | 206.19 | -COOH, -COOCH₃ | Cubane core with two substituents |

| Dimethyl cubane-1,4-dicarboxylate | C₁₂H₁₂O₄ | 220.22 | Two -COOCH₃ groups | Cubane with ester groups at 1,4-positions |

| 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid | C₁₀H₁₂O₄ | 196.20 | -COOH, -COOCH₃ | Spirocyclic heptane framework |

| 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | C₁₁H₁₄O₄ | 210.23 | -COOH, -COOCH₃ | Bicyclo[2.2.2]octane (norbornane-like) core |

Key Observations :

- Cubane Derivatives : The target compound and dimethyl cubane-1,4-dicarboxylate share the strained cubane core, but the latter lacks a free carboxylic acid group, reducing its polarity and acidity .

- Functional Groups : The presence of -COOH in the target compound increases hydrogen-bonding capacity compared to ester-only derivatives, influencing solubility and reactivity .

Physical and Chemical Properties

- Acidity : The carboxylic acid group in the target compound (pKa ~2–3) is more acidic than ester-containing analogs (e.g., dimethyl cubane-1,4-dicarboxylate), which lack ionizable protons .

- Solubility : The -COOH group improves water solubility relative to ester derivatives, though the hydrophobic cubane core limits this effect .

- Thermal Stability : Cubane derivatives are less thermally stable than bicyclo or spiro systems due to higher ring strain, which may lead to decomposition at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.